

Independent Verification of Perlolyrine Synthesis: A Comparative Analysis of Published Routes

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Compound of Interest

Compound Name: **Perlolyrin**

Cat. No.: **B1214776**

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For Researchers, Scientists, and Drug Development Professionals

Perlolyrine, a β -carboline alkaloid, has attracted interest due to its potential biological activities. The total synthesis of this natural product has been approached by different research groups, each employing unique strategies and chemical transformations. This guide provides a comparative overview of the published synthetic routes to **Perlolyrine**, focusing on the methodologies and key reactions employed. Due to the limited public availability of full-text articles, a direct comparison of quantitative data such as yields and detailed spectroscopic analyses is not fully possible at this time. However, a qualitative comparison of the synthetic strategies is presented to aid researchers in the field.

Comparison of Synthetic Strategies

Three distinct total syntheses of **Perlolyrine** have been identified in the scientific literature, each with a different approach to constructing the core structure of the molecule. The key features of these syntheses are summarized below.

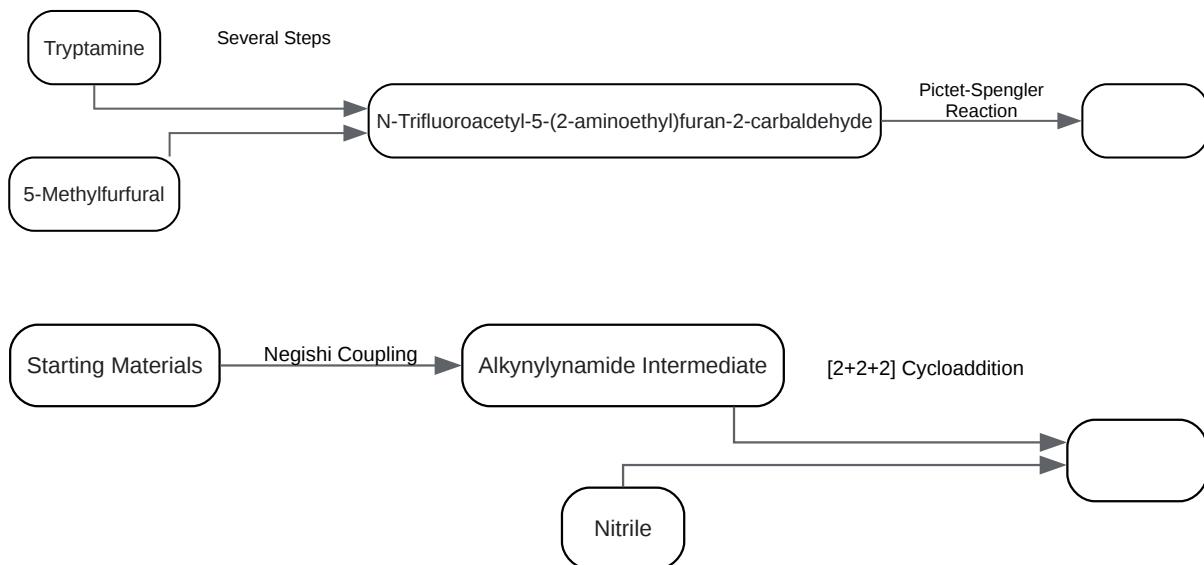
Aspect	Kondo and Shigemori (1990)	Dassonneville et al. (2011)	Shi et al. (2012)
Key Strategy	Pictet-Spengler reaction	Metal-catalyzed [2+2+2] cycloaddition	Intramolecular Larock annulation
Key Intermediate(s)	N-Trifluoroacetyl-5-(2-aminoethyl)furan-2-carbaldehyde	Alkynylnamide	2-(2-idoanilino)-N-(prop-2-yn-1-yl)acetamide
Reported Starting Materials	Tryptamine and 5-methylfurfural	Not explicitly available in abstracts	2-Iodoaniline and propargylamine

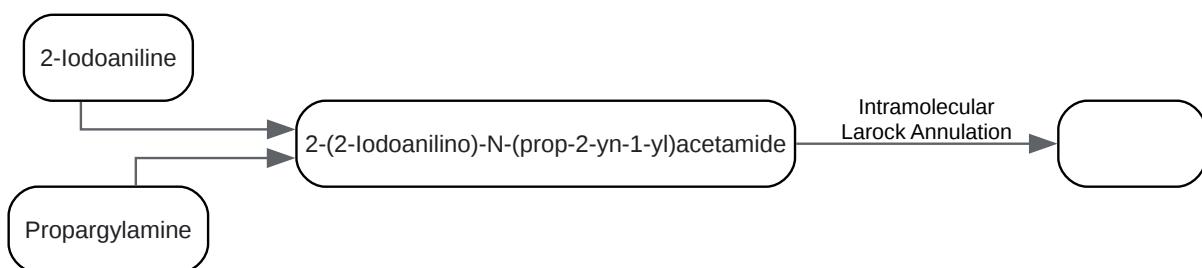
Synthetic Pathways and Methodologies

The divergent strategies employed in these syntheses highlight the versatility of modern organic chemistry in accessing complex natural products.

Kondo and Shigemori Synthesis (1990)

The first reported total synthesis of **Perololyrine** was achieved by Kondo and Shigemori in 1990. Their approach is believed to have utilized a classical Pictet-Spengler reaction, a powerful method for the synthesis of β -carbolines. This reaction typically involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.





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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com